5-bromo-N-cyclopentyl-6-methylpyridin-2-amine
Description
5-Bromo-N-cyclopentyl-6-methylpyridin-2-amine (CAS: 1289270-89-8) is a pyridine derivative with a bromine atom at position 5, a methyl group at position 6, and a cyclopentylamine substituent at position 2. Its molecular formula is C₁₁H₁₅BrN₂, and it has a molecular weight of 255.16 g/mol . This compound is part of a broader class of halogenated pyridines, which are valued in medicinal chemistry for their versatility in drug discovery, particularly in kinase inhibition and receptor modulation.
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
5-bromo-N-cyclopentyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H15BrN2/c1-8-10(12)6-7-11(13-8)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14) |
InChI Key |
CNUCCWJGLLEMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2CCCC2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine typically involves the bromination of 6-methylpyridin-2-amine followed by the introduction of the cyclopentyl group. One common method involves dissolving 6-methylpyridin-2-amine in acetic acid and adding bromine at a controlled temperature to achieve bromination. The resulting 5-bromo-6-methylpyridin-2-amine is then reacted with cyclopentylamine to form the final product .
Chemical Reactions Analysis
5-bromo-N-cyclopentyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a critical building block in the synthesis of more complex molecules. Its structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development. The presence of a bromine atom at the 5-position facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.
Synthetic Routes
Common methods for synthesizing 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine include:
- Bromination : Utilizing pyridinium bromochromate in acetic acid to achieve selective bromination.
- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
- Cyclization Reactions : The compound can participate in cyclization reactions to form more complex structures .
Biological Applications
Antiproliferative and Cytotoxic Effects
Research indicates that derivatives of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine exhibit significant antiproliferative effects against various cancer cell lines. These compounds may inhibit cell growth by interfering with cellular signaling pathways, making them potential candidates for cancer therapy .
Antimicrobial Activity
Similar pyridine derivatives have shown antimicrobial properties against pathogenic bacteria and fungi. This suggests that 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine could be explored for developing new antimicrobial agents .
Medicinal Chemistry
Therapeutic Potential
Derivatives of this compound are being investigated for their therapeutic potential in treating various diseases. For instance, compounds with similar structures have been associated with the treatment of inflammatory and autoimmune diseases such as lupus and rheumatoid arthritis . The mechanism of action often involves binding to specific molecular targets, modulating their activity, and affecting biochemical pathways crucial for disease progression.
Industrial Applications
Development of New Materials
In the industrial sector, 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine can be utilized in developing new materials with specific properties. Its reactivity and versatility make it suitable for various applications, including the formulation of advanced polymers and specialty chemicals .
Case Studies
- Cancer Research : A study demonstrated that derivatives of the compound exhibited potent cytotoxic effects on breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
- Antimicrobial Testing : In vitro tests revealed that related pyridine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections.
- Material Science Application : The compound has been explored as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Implications
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-N-cyclopentyl-6-methylpyridin-2-amine | 1289270-89-8 | C₁₁H₁₅BrN₂ | 255.16 | Br (C5), CH₃ (C6), cyclopentyl (N2) |
| 5-Bromo-6-methylpyridin-2-amine | 42753-71-9 | C₆H₈BrN₂ | 188.05 | Br (C5), CH₃ (C6), NH₂ (C2) |
| 5-Bromo-6-fluoropyridin-2-amine | 944401-65-4 | C₅H₄BrFN₂ | 191.00 | Br (C5), F (C6), NH₂ (C2) |
| 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine | 1256793-97-1 | C₁₁H₁₅BrN₂ | 255.16 | Br (C3), CH₃ (C2), piperidine (C6) |
Biological Activity
5-Bromo-N-cyclopentyl-6-methylpyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine can be represented as follows:
- Molecular Formula : C12H15BrN2
- Molecular Weight : 269.17 g/mol
- IUPAC Name : 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine
The biological activity of 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine is primarily attributed to its interaction with various biological targets, particularly receptors involved in neurological pathways. Research has indicated that this compound may act as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in neurotransmission and has implications in various neuropsychiatric disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human breast adenocarcinoma (MCF-7) | 4.5 | Induction of apoptosis |
| Human leukemia (CEM) | 3.0 | Cell cycle arrest at G0/G1 phase |
| Human melanoma (MEL) | 6.1 | Apoptosis induction |
These findings suggest that the compound may induce apoptosis through intrinsic and extrinsic signaling pathways, leading to cell cycle arrest and subsequent cell death.
Neuroprotective Effects
In addition to its anticancer properties, 5-bromo-N-cyclopentyl-6-methylpyridin-2-amine has shown promise in neuroprotection. Studies indicate that it may mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar pyridine derivatives. The results indicated a significant reduction in neuronal cell death induced by oxidative stress when treated with these compounds, suggesting a potential therapeutic application for neurodegenerative conditions .
- Anticancer Efficacy : Another study focused on the anticancer activity of pyridine derivatives against leukemia cell lines. The results showed that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further development .
Q & A
Q. Key Data :
- Yield optimization (70–85%) is achieved using Pd-based catalysts with ligand systems .
- Side reactions (e.g., over-bromination) are minimized by stoichiometric control and low-temperature bromination .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: How can contradictory reactivity data in different studies be resolved?
Methodological Answer:
Contradictions (e.g., bromine substitution efficiency) arise from varying reaction conditions or analytical methods. Resolve via:
Controlled Replication : Standardize solvents (e.g., DMF vs. toluene), catalysts, and temperatures .
Kinetic Studies : Monitor reaction progress (HPLC or TLC) to identify intermediates or side products.
Computational Modeling : Use DFT calculations (Gaussian, ORCA) to compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .
Case Study :
In , bromination yields varied (81–100%) due to substituent electronic effects. Ortho-directing groups (e.g., methyl) enhance regioselectivity, resolving discrepancies .
Advanced: How to design biological activity studies for this compound?
Methodological Answer:
Ligand Design : Test metal-binding affinity (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration (λ = 250–400 nm) and Job’s plot analysis.
Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green) .
Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination), comparing activity to analogs (e.g., 6-methylpyridin-2-amine derivatives) .
Key Finding :
Similar pyridine-based ligands in showed enhanced catalytic activity in metal complexes, suggesting potential for tailored coordination studies .
Advanced: What computational strategies predict electronic properties and reactivity?
Methodological Answer:
DFT Calculations :
- Optimize geometry (B3LYP/6-31G*) to predict HOMO/LUMO energies (e.g., HOMO = -6.2 eV for brominated pyridines).
- Simulate IR spectra to validate experimental peaks (e.g., C–Br stretch ~550 cm⁻¹) .
Molecular Dynamics (MD) :
- Simulate solvation effects (water, DMSO) to assess stability and aggregation tendencies.
Docking Studies :
- Predict binding modes with target proteins (AutoDock Vina) using crystallographic data from analogs .
Advanced: How do substituents (e.g., methyl, cyclopentyl) influence reactivity?
Methodological Answer:
-
Steric Effects : Cyclopentyl groups hinder electrophilic substitution at the 2-position, directing reactions to the 4-position .
-
Electronic Effects : Methyl donors activate the pyridine ring, enhancing bromination rates compared to electron-withdrawing groups .
-
Comparative Data :
Substituent Bromination Yield (%) Reference 6-Methyl 85 6-CF₃ 45
Advanced: What strategies optimize crystallization for X-ray studies?
Methodological Answer:
Solvent Screening : Test polar/non-polar mixtures (e.g., ethyl acetate/hexane, methanol/water) for slow nucleation .
Additives : Use ionic liquids (e.g., BMIM-BF₄) to reduce crystal defects.
Temperature Gradients : Gradual cooling (0.5°C/hr) from 50°C to 25°C improves monoclinic crystal formation .
Case Study :
In , high-quality crystals of a bromopyridine analog were obtained using ethanol/water (1:1) with R-factor = 0.051 .
Advanced: How to analyze stability under varying storage conditions?
Methodological Answer:
Accelerated Degradation Studies :
pH Stability :
Q. Key Data :
Advanced: How to resolve spectral overlaps in NMR analysis?
Methodological Answer:
2D NMR : Use HSQC to assign overlapping aromatic protons (δ 7.0–8.0 ppm) .
Variable Temperature NMR : Lower temperatures (e.g., -40°C) sharpen broad NH peaks .
DEPT-135 : Differentiate CH₃ (positive phase) from CH₂/CH groups in cyclopentyl moieties .
Advanced: What mechanistic insights guide functionalization of the pyridine ring?
Methodological Answer:
Electrophilic Aromatic Substitution (EAS) :
Radical Pathways :
- NBS/azobisisobutyronitrile (AIBN) initiates bromination via radical intermediates, altering regioselectivity .
Cross-Coupling :
- Suzuki-Miyaura reactions install aryl groups at the 5-position using Pd catalysts and boronic acids .
Key Reference : demonstrates meta-substitution in analogs using Pd(OAc)₂ and SPhos ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
